5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether
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Overview
Description
The compound "5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether" is not directly mentioned in the provided papers. However, the papers do discuss various pyrimidine derivatives and their synthesis, which can provide insights into the general class of compounds to which the compound belongs. Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to pyridine and benzene. The pyrimidine ring system has wide importance in biology as a component of DNA and RNA, as well as in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was reported using anisaldehyde, ethyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane, yielding up to 95.2% . Similarly, substituted pyrimidines can be prepared by C5-alkylation or by cyclization to form the pyrimidine ring . These methods could potentially be adapted for the synthesis of "5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using X-ray crystallography and quantum chemical calculations. For example, the structure of 1-(4-methoxyphenyl)-3-phenoxy-4-methylthio-4-methoxyimino-2-azetidinone was determined by X-ray diffraction, revealing its crystallization in a monoclinic system . Similarly, the structures of methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones were investigated using both experimental and theoretical methods, showing good agreement between the optimized geometrical parameters from density functional theory calculations and single-crystal data .
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be explored through various chemical reactions. For instance, the reaction of 2,4-diamino-6-[[(diisopropoxyphosphoryl)methoxy]ethoxy]pyrimidine with halogenating agents yielded halogen-substituted pyrimidines . Additionally, the transformation of 5-methylenolether derivatives of pyrrolo[3,4-a]carbazoles into hydroxy derivatives and other functionalized forms demonstrates the versatility of pyrimidine derivatives in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on the substituents attached to the pyrimidine ring. For example, the presence of methoxy and phenyl groups can influence the solubility, melting point, and stability of the compounds. The formation of metal-lustrous organic crystals from certain pyrrole derivatives indicates that the optical properties of these compounds can also be quite unique and dependent on their molecular structure .
Scientific Research Applications
Bioactive Compounds from Marine Fungi
Research has identified phenyl ether derivatives isolated from the marine-derived fungus Aspergillus carneus, highlighting their potential in discovering new antioxidants. One compound demonstrated strong antioxidant activity, suggesting the relevance of such compounds in developing new antioxidant agents (Lan-lan Xu et al., 2017).
Novel Herbicides
A study on dimethoxypyrimidines explored their application as novel herbicides, demonstrating the herbicidal activity of certain phenoxypyrimidines and analogues. These compounds exhibited strong activity, indicating their potential in agricultural applications (Y. Nezu et al., 1996).
Protein Crosslinking and Affinity Labeling
4-Nitrophenyl ethers, including structures similar to the target compound, have been proposed as high-yield photoreagents for protein crosslinking and affinity labeling. These compounds offer a method for studying protein interactions and structures, enhancing our understanding of biological mechanisms (P. Jelenc et al., 1978).
Alkoxyl Radical Formation
A comparative study on 5-(p-methoxyphenyl)-substituted derivatives highlighted their efficiency in forming alkoxyl radical products, underscoring the utility of such compounds in synthetic organic chemistry (J. Hartung et al., 2010).
Antiviral Activity
Compounds structurally related to the query compound have shown marked inhibition of retrovirus replication in cell culture, illustrating the potential of these molecules in antiviral research (D. Hocková et al., 2003).
Environmental Science and Natural Products
Research on methoxylated polybrominated diphenyl ethers (MeO-PBDEs) found in aquatic animals suggests these compounds are naturally produced. This study indicates the importance of understanding natural versus anthropogenic sources of halogenated compounds in environmental monitoring and protection (Emma L. Teuten et al., 2005).
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-pyrimidinyl 3-methylphenyl ether is not specified in the available resources. The mechanism of action typically refers to how a compound interacts with biological systems, which would depend on the specific application of this compound.
Safety and Hazards
properties
IUPAC Name |
5-methoxy-4-(3-methylphenoxy)-2-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-7-6-10-15(11-13)22-18-16(21-2)12-19-17(20-18)14-8-4-3-5-9-14/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXSJKNNEGXLEHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=NC(=NC=C2OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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